1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-
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Overview
Description
1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]- is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties. This particular compound features a methoxyphenylthio group, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]- can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Industrial production methods often involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common reagents and conditions used in these reactions include mild temperatures, inert atmospheres, and the use of polar aprotic solvents. Major products formed from these reactions include sulfoxides, sulfones, and various substituted imidazoles.
Scientific Research Applications
1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: It is investigated for its potential use in cancer therapy due to its ability to inhibit certain enzymes involved in cell proliferation.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential cellular processes, such as DNA replication and protein synthesis .
Comparison with Similar Compounds
1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]- can be compared with other similar compounds, such as:
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: This compound lacks the methoxyphenylthio group, resulting in different chemical and biological properties.
2-Phenyl-4,5-imidazole dicarboxylate: This compound features carboxylate groups, which impart different solubility and reactivity characteristics.
The uniqueness of 1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]- lies in its methoxyphenylthio group, which enhances its chemical reactivity and biological activity.
Properties
CAS No. |
677343-16-7 |
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Molecular Formula |
C16H16N2OS |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfanylphenyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C16H16N2OS/c1-19-13-4-8-15(9-5-13)20-14-6-2-12(3-7-14)16-17-10-11-18-16/h2-9H,10-11H2,1H3,(H,17,18) |
InChI Key |
UENJDYCHPVSUDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=C(C=C2)C3=NCCN3 |
Origin of Product |
United States |
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